Journal Name:FlatChem
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IF:0
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FlatChem ( IF 0 ) Pub Date: 2023-07-06 , DOI: 10.35848/1882-0786/ace14f
A polarization wavelength filter was fabricated using two-beam interference and electroplating methods. The device consists of a Cu grating with a pitch of 400 nm on an ITO film. For normal incidence, the transverse magnetic (TM) transmission spectrum had a sharp spectrum at a wavelength of 648 nm and a significant dip at 735 nm. Furthermore, a sharp reflection spectrum in TM-light was obtained at a 685 nm wavelength and incident angle of 40°, and the peak wavelength shifted to a longer wavelength as the incident angle increased. This fabrication method is less complex and inexpensive than conventional methods.
FlatChem ( IF 0 ) Pub Date: 2023-06-28 , DOI: 10.35848/1882-0786/acdfb9
This study underlines the ceramic BaTiO3 dielectric layer adjacent to the electrode of long-term reliability-improved Ni–Sn alloy internal electrode BaTiO3-based multilayer ceramic capacitor to clarify the cause of electric barrier formation. Electron energy loss spectroscopy measurements of the Ti L3,2 near the edges and the O K near the edge structure changes to characterize the existence of an oxygen vacancy region, approximately 60 nm in width, and generated in BaTiO3 adjacent to the interface. Accordingly, the n-type semiconductor layer of BaTiO3 that originated from the oxygen vacancies, led to the formation of a rigid Schottky barrier at the interface.
FlatChem ( IF 0 ) Pub Date: 2023-06-22 , DOI: 10.35848/1882-0786/acde42
Ultrafast responses caused by ultrashort pulse excitation can be applied to ultrafast optical switches with high-speed information processing. In this paper, via the impulsive interference of excitons, we achieve an ultrafast optical response suited for ultrafast switches in all-optical networks. Due to the simultaneous excitation of two exciton states in the multiple quantum well on a strained buffer layer without the occurrence of adverse effects like stacking faults, impulsive interference is induced. The small compressive strain from the buffer layer modifies the orientation of the excitons inside the quantum well, and causes the ultrafast response.
FlatChem ( IF 0 ) Pub Date: 2023-07-17 , DOI: 10.35848/1882-0786/acde40
It is a significant issue in controlling the polarization distribution in ferroelectric nematic liquid crystal cells. We investigated the polarization configuration of ferroelectric nematic liquid crystals on the surface and in the bulk of parallel/anti-parallel cells with rubbed substrates and proposed the polarization models in each cell. It is found that on the surface of rubbed polyimide films, the polarization direction is fixed and opposite to the rubbing direction. Splay and twist distribution of the polarization are formed in parallel and anti-parallel cells, respectively.
FlatChem ( IF 0 ) Pub Date: 2023-06-07 , DOI: 10.35848/1882-0786/acd679
Magnetically powered miniature robots have received increasing attention for decades owing to their convenient navigation ability, noninvasive remote actuation, and diverse potential applications. Although various individual motions of magnetic miniature robots have been explored, mimicking group cooperation and synchronized coordination of natural intelligence remain challenging. Here, we introduce diverse cooperative behaviors between two magnetic miniature swimmers in uniform magnetic fields by tuning and composing their magnetic moments. The ability of these magnetic miniature swimmers to form dynamic steady states offers considerable promise for creating groups of machines that can perform cooperative tasks.
FlatChem ( IF 0 ) Pub Date: 2023-07-16 , DOI: 10.35848/1882-0786/ace33c
By controlling a metal-oxide-semiconductor interface of an AlSiO/GaN system, the electron inversion channel mobility was significantly improved to 229 cm2 V−1 s−1 in a field-effect transistor. A 3 nm thick AlN interlayer formed by atomic layer deposition effectively suppressed the oxidation of the GaN surface and reduced the border traps, resulting in high channel mobility. An additional nitrogen radical treatment before AlN deposition further improved the subthreshold slope and the channel mobility, which was consistent with the lower charged defects extracted from the mobility analysis in the low effective normal field region.
FlatChem ( IF 0 ) Pub Date: 2023-06-25 , DOI: 10.35848/1882-0786/acdcde
AlN with a large bandgap energy is one of the most attractive materials for high-temperature applications. However, performance of AlN devices at high temperatures has been limited by technical problems with electrical characterization systems. Here, we show that Schottky-barrier diodes (SBDs) and metal-semiconductor field-effect transistors with Si-implanted AlN channels can operate at 1100 K and 1000 K, respectively. The breakdown voltage and barrier height of the AlN SBD were 610 V and 3.5 eV, respectively. We found that the high barrier height and thermal stability of the Ni contact on AlN greatly contributed to high-temperature operation of the devices.
FlatChem ( IF 0 ) Pub Date: 2023-06-18 , DOI: 10.35848/1882-0786/acd984
Ferroelectric photovoltaic (FePV) materials are naturally considered a new type of solid-state optoelectronic memory conducting with high storage densities and nonvolatile states. This work investigates ferroelectric properties of Sc0.2Al0.8N thin film with a remnant polarization of 225.2 μC cm−2 and researches the switchable FePV effect and photo-diode characteristics of two-terminal Sc0.2Al0.8N devices. When adopting a two-dimensional material MoTe2 to form a heterostructure, both the photo absorption spectrum and the conductivity of ScAlN-based two-terminal device would be promoted, resulting in the photocurrent at the level of μA cm–2. This work suggests ScAlN can provide a promising FePV implementation for constructing high-performance optoelectronics.
FlatChem ( IF 0 ) Pub Date: 2023-07-06 , DOI: 10.35848/1882-0786/ace150
Hall effect measurements were conducted for MOSFETs with and without post-oxidation-annealing (POA) fabricated on the p-body doping in a wide doping range to vary the effective normal field (Eeff). The Hall mobility (μHall) in the high-Eeff region of the MOSFETs annealed in phosphoryl chloride (μHall = 41 cm2 V−1 s−1 at Eeff = 1.1 MV cm−1) is much higher than that of MOSFETs annealed in nitric oxide (NO) (μHall = 14 cm2 V−1 s−1 at Eeff = 1.1 MV cm−1), suggesting that the trapped electrons act as strong Coulomb scattering centers for the MOSFETs annealed in NO and without POA.
FlatChem ( IF 0 ) Pub Date: 2023-06-07 , DOI: 10.35848/1882-0786/acceff
We demonstrate that fiber Bragg gratings in polymer optical fibers can lead to reflection peaks in any wavelength range when exciting high-order propagation modes, which can enhance the design of sensing systems for specific applications.
Supplementary Information
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